tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate
Description
tert-Butyl N-[2-(2-cyanophenyl)ethyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine linked via an ethyl chain to a 2-cyanophenyl group. This compound is structurally characterized by the electron-withdrawing cyano (-CN) substituent on the aromatic ring, which influences its electronic properties and reactivity. Carbamates of this type are commonly employed as intermediates in organic synthesis, particularly in pharmaceutical chemistry, where the tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for amines during multi-step syntheses .
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-cyanophenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-6-4-5-7-12(11)10-15/h4-7H,8-9H2,1-3H3,(H,16,17) |
InChI Key |
WDNZFVXAIWZLHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=CC=C1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-cyanophenyl)ethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI). The reaction proceeds efficiently, avoiding over-alkylation of the carbamate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may incorporate purification steps such as crystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[2-(2-cyanophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted carbamates.
Scientific Research Applications
tert-ButylN-[2-(2-cyanophenyl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The cyanophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. tert-Butyl N-{2-[2-(Pyrimidin-2-yl)phenoxy]ethyl}carbamate (Compound 22, )
- Structure: Contains a pyrimidinyl substituent instead of a cyano group.
- Synthesis : Prepared via a coupling reaction (General Procedure B) in 34% yield.
- IR Data : Peaks at 3279 cm⁻¹ (N-H stretch) and 1740 cm⁻¹ (C=O stretch), consistent with carbamate functionality.
b. tert-Butyl N-{2-[2-(1,3-Thiazol-2-yl)phenoxy]ethyl}carbamate (Compound 24, )
- Structure : Features a thiazole ring, a heterocycle with sulfur and nitrogen atoms.
- Synthesis : Higher yield (88%) compared to compound 22, suggesting better reactivity of the thiazole bromide precursor.
- IR Data : Additional peaks at 876 cm⁻¹ (C-S stretch) highlight the thiazole moiety.
c. tert-Butyl N-[2-(4-Methoxy-N-methyl-anilino)-2-oxo-ethyl]carbamate (Compound 14b, )
- Structure: Includes a methoxy-N-methyl-anilino group, introducing both ether and amide functionalities.
- Synthesis : Utilizes T3P® as a coupling agent, achieving 79% yield.
- Key Difference: The methoxy group enhances solubility in polar solvents, whereas the cyano group in the target compound may reduce polarity.
Variations in the Linker Chain
a. tert-Butyl N-(6-Bromohexyl)carbamate ()
- Structure : A linear hexyl chain with a terminal bromine atom.
- Application: Used in alkylation reactions to introduce Boc-protected amines into larger molecules (e.g., cannabinoid receptor ligands).
- Key Difference : The extended alkyl chain increases hydrophobicity compared to the ethyl linker in the target compound.
b. tert-Butyl N-[2-(2-Aminoethoxy)ethoxy]ethylcarbamate (Compound 6, )
- Structure : Contains a polyethylene glycol-like chain with a terminal amine.
- Synthesis : Achieved via deprotection of a Boc group with trifluoroacetic acid (96% yield).
- Application: Designed for water-soluble drug candidates, contrasting with the lipophilic 2-cyanophenyl group in the target compound.
Physicochemical Properties and Spectral Data
Key Observations :
- The tert-butyl group consistently appears as a singlet near δ 1.4–1.5 ppm in ¹H NMR.
- The cyano group’s electron-withdrawing nature may downfield-shift aromatic protons in the target compound compared to electron-donating groups (e.g., methoxy).
Biological Activity
tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate is a carbamate derivative that has garnered interest in pharmaceutical and biological research due to its potential applications in drug development and enzyme interaction studies. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O2, with a molecular weight of approximately 218.26 g/mol. The compound features a tert-butyl group attached to a cyanophenyl moiety, which contributes to its unique reactivity patterns.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Reagents : The synthesis employs amines, carbon dioxide, and halides.
- Enzyme-Assisted Methods : Recent advancements include using ketoreductases for chiral selective reduction processes, enhancing yield and selectivity.
- Experimental Conditions : Optimal conditions have been identified as 40 °C with a pH of 7.0 and specific enzyme loading parameters.
The mechanism of action for this compound is primarily through its interaction with enzymes. The carbamate moiety allows for the formation of covalent bonds with active site residues, leading to inhibition of enzyme function. This interaction is crucial for understanding its role in metabolic pathways and potential therapeutic applications.
Table 1: Summary of Biological Activity Studies
| Study Reference | Biological Activity | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Anticancer | MCF-7, HCT-116 | 0.48 µM | |
| Antibacterial | E. coli | Low toxicity | |
| Enzyme Inhibition | Various enzymes | Not specified |
Notable Findings:
- Anticancer Activity : A related study demonstrated that carbamate derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating strong potency against these cells .
- Antibacterial Properties : Research on similar compounds indicated significant antibacterial activity against E. coli and other strains, suggesting that this compound could also possess similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
